4-氟-2-碘苯磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

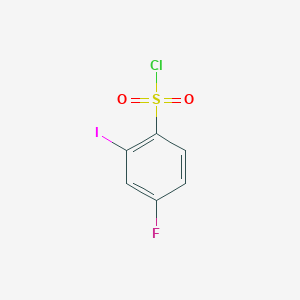

4-Fluoro-2-iodobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H3ClFIO2S and its molecular weight is 320.5. The purity is usually 95%.

BenchChem offers high-quality 4-Fluoro-2-iodobenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-iodobenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

活化羟基用于生物附着

一项应用涉及使用相关化合物(如4-氟苯磺酰氯)活化聚合物载体上的羟基。这种活化允许将生物制剂(例如酶、抗体)共价连接到固体载体(如功能化聚苯乙烯微球和Sepharose珠)上。该方法促进了从各种介质中生物选择性分离细胞和肿瘤细胞,展示了潜在的治疗应用 (Chang 等,1992)。

配合物的合成和表征

已报道使用4-碘苯磺酰胺或4-氟苯磺酰胺合成新的铂(II)二硫代氨基甲酸酯配合物。这些配合物已通过晶体学表征,展示了它们在催化和材料科学应用中的潜力 (Amim 等,2008)。

电化学氟化

研究还包括使用聚苯乙烯负载的碘苯进行有机硫化合物的电化学氟化,展示了一种有效合成氟化合物的的方法。该过程允许循环使用碘苯衍生物,突出了它在合成化学中的效用 (Sawamura 等,2010)。

催化反应

另一个应用见于氟烷基磺酰氯与缺电子烯烃的Cu催化原子转移自由基加成反应。该方法在光化学条件下产生α-氯-β-氟烷基羰基产物,展示了将氟烷基引入有机分子的途径 (Tang & Dolbier,2015)。

荧光探测和检测

已使用4-氟苯磺酰氯的衍生物开发了用于生化应用中灵敏检测的荧光探针。这些探针能够检测卡托普利等生物分子,展示了该化合物在开发诊断和分析工具中的作用 (Wang 等,2009)。

作用机制

Target of Action

4-Fluoro-2-iodobenzenesulfonyl chloride is primarily used in the field of organic synthesis, serving as a reagent in various chemical reactions . It doesn’t have a specific biological target but interacts with other organic compounds to form new substances.

Mode of Action

The compound is known for its role in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, 4-Fluoro-2-iodobenzenesulfonyl chloride can act as an electrophile, reacting with organoboron compounds under the influence of a palladium catalyst .

Result of Action

The result of 4-Fluoro-2-iodobenzenesulfonyl chloride’s action is the formation of new organic compounds. It’s used in the synthesis of various pharmaceuticals and other organic compounds . The exact molecular and cellular effects would depend on the specific compounds it’s used to create.

生化分析

Biochemical Properties

It is known that the compound can participate in reactions at the benzylic position, which are important for synthesis

Cellular Effects

Chloride ions, which are part of the compound, play significant roles in bodily and cellular functions . They are involved in maintaining the membrane potential, extra- and intracellular ion homeostasis, and transepithelial transport .

Molecular Mechanism

It is known that reactions at the benzylic position can occur via an SN1 pathway, via the resonance-stabilized carbocation

Temporal Effects in Laboratory Settings

It is known that these effects can occur on timescales ranging from milliseconds (response time) to years (lifetime) .

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with different dosages in animal models .

Metabolic Pathways

It is known that reactions at the benzylic position are very important for synthesis .

Transport and Distribution

Chloride ions, which are part of the compound, play significant roles in bodily and cellular functions .

Subcellular Localization

It is known that reactions at the benzylic position are very important for synthesis .

属性

IUPAC Name |

4-fluoro-2-iodobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFIO2S/c7-12(10,11)6-2-1-4(8)3-5(6)9/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUNXTJSZNIPKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFIO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(2-cyano-8-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2524535.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzenesulfonamide](/img/structure/B2524545.png)

![N-{[2-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl}prop-2-enamide](/img/structure/B2524552.png)

![3-ethyl-N-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2524554.png)